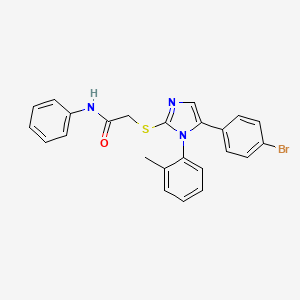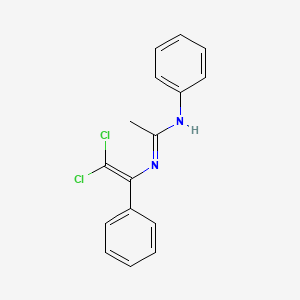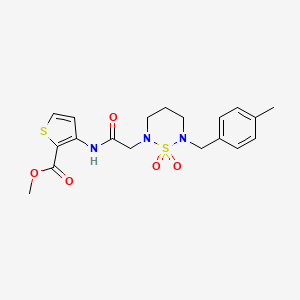
Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of thiophene derivatives, exploring their potential in various applications. For instance, a study demonstrated the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their antimicrobial activity and providing insights into their molecular docking studies (Spoorthy et al., 2021). This research underscores the versatility of thiophene derivatives in synthesizing compounds with potential biological activities.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been a significant area of interest. A study synthesized a series of 1,3,4-thiadiazoles by reacting methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives, demonstrating significant antimicrobial activity against various microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Shehadi et al., 2022).
Photodynamic Therapy Applications
Another intriguing application involves the use of thiophene derivatives in photodynamic therapy (PDT). A study introduced new zinc phthalocyanine compounds substituted with thiophene groups, exhibiting high singlet oxygen quantum yields, making them potential candidates for PDT in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition Studies
Thiophene derivatives have also been investigated for their role in enzyme inhibition, which can be pivotal in drug development. For example, novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were synthesized and evaluated for their inhibition against bacterial acetyl-CoA carboxylase, showing promising results and suggesting their utility as potent inhibitors (Vikram et al., 2021).
Genotoxic and Carcinogenic Potential Assessment
Research has also delved into assessing the genotoxic and carcinogenic potentials of thiophene derivatives, using both in vitro and in silico methodologies. This is crucial for understanding the safety profile of these compounds and their suitability for further development into therapeutic agents (Lepailleur et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-4-6-15(7-5-14)12-21-9-3-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLDCPHRWLXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)

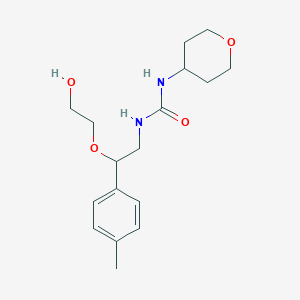
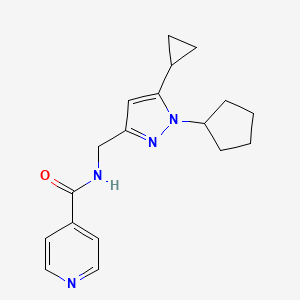
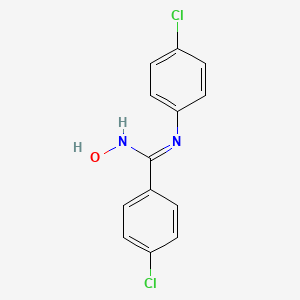
![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)

![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)
![3-(3-Bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)

